molecular formula C16H14BrN3O2S2 B2517104 4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-92-6

4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2517104
CAS No.: 863511-92-6
M. Wt: 424.33
InChI Key: XTYHYXMWBMCAPN-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzenesulfonamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 3-bromopyridine under specific conditions to form the thiazole-pyridine intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution of the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while oxidation of the thiazole ring could produce a sulfoxide or sulfone derivative .

Scientific Research Applications

4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-(2-(pyridin-2-yl)thiazol-4-yl)ethyl)benzenesulfonamide
  • 4-bromo-N-(2-(2-(pyridin-4-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Uniqueness

The uniqueness of 4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide lies in the specific positioning of the pyridine ring, which can significantly influence its biological activity and binding affinity to molecular targets. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs .

Properties

IUPAC Name

4-bromo-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S2/c17-13-3-5-15(6-4-13)24(21,22)19-9-7-14-11-23-16(20-14)12-2-1-8-18-10-12/h1-6,8,10-11,19H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYHYXMWBMCAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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